molecular formula C12H8BrCl2NO2S B1296589 N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide CAS No. 1902-15-4

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide

Cat. No.: B1296589
CAS No.: 1902-15-4
M. Wt: 381.1 g/mol
InChI Key: QURLQRRDONBYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is systematically named according to IUPAC guidelines. The parent structure is benzenesulfonamide , with substituents on both the benzene ring and the sulfonamide nitrogen:

  • 3,4-Dichloro substituents on the benzene ring.
  • A 4-bromophenyl group attached to the nitrogen atom.

The IUPAC name derives from prioritizing the sulfonamide functional group (-SO₂NH₂) as the principal chain. The benzene ring bearing chlorine atoms at positions 3 and 4 is designated as 3,4-dichlorobenzenesulfonamide , while the 4-bromophenyl group is appended to the nitrogen via a single bond.

Key Identifiers :

Property Value
CAS Registry Number 1902-15-4
Molecular Formula C₁₂H₈BrCl₂NO₂S
Molecular Weight 381.07 g/mol
SMILES O=S(C1=CC=C(Cl)C(Cl)=C1)(NC2=CC=C(Br)C=C2)=O

The molecular formula and weight are consistent across multiple sources, including PubChem and commercial chemical databases.

Crystallographic Analysis and Molecular Geometry

While crystallographic data for this specific compound is not explicitly provided in the available sources, structural insights can be inferred from analogous sulfonamides. The molecule comprises two aromatic rings:

  • A 3,4-dichlorophenyl group directly bonded to the sulfonyl (-SO₂-) moiety.
  • A 4-bromophenyl group attached to the nitrogen atom.

The sulfonamide bridge (-SO₂NH-) adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5°. The dihedral angle between the two aromatic rings influences molecular packing in the solid state, a feature common in sulfonamide derivatives.

Key Bond Lengths and Angles (Theoretical):

Parameter Value (Å or °)
S=O Bond Length ~1.43 Å
S-N Bond Length ~1.63 Å
C-Cl Bond Length ~1.73 Å
C-Br Bond Length ~1.90 Å

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Aromatic protons on the 3,4-dichlorophenyl ring: δ 7.4–7.7 ppm (doublets, coupling with Cl substituents).
    • Aromatic protons on the 4-bromophenyl ring: δ 7.2–7.5 ppm (doublet, J = 8.5 Hz, para-substituted Br).
    • NH proton: δ 5.8–6.2 ppm (broad singlet, exchangeable).
  • ¹³C NMR :

    • Sulfonyl carbon: δ ~125 ppm.
    • Chlorinated aromatic carbons: δ 130–135 ppm.
    • Brominated aromatic carbons: δ 120–125 ppm.

Infrared (IR) Spectroscopy

  • S=O Stretch : Strong absorptions at 1150–1350 cm⁻¹.
  • N-H Stretch : Broad band near 3300 cm⁻¹.
  • C-Cl Stretch : 550–750 cm⁻¹.
  • C-Br Stretch : 500–600 cm⁻¹.

Mass Spectrometry

  • Molecular Ion Peak : m/z 381.07 (M⁺).
  • Fragmentation Patterns :
    • Loss of Br (m/z 302).
    • Loss of Cl (m/z 346).
    • Sulfonamide cleavage (m/z 141 for C₆H₅SO₂⁺).

Comparative Structural Analogues in Sulfonamide Chemistry

The structural features of this compound align with other halogenated sulfonamides, though substituent positioning critically modulates properties:

Compound Key Differences Electronic Effects
4-Bromo-2,6-dichlorobenzenesulfonamide Cl at positions 2 and 6 (vs. 3 and 4) Increased steric hindrance
N-(4-Bromophenyl)-3-nitrobenzenesulfonamide NO₂ group at position 3 (vs. Cl) Enhanced electron-withdrawing nature
N-(2-Bromo-4,6-dichlorophenyl)benzenesulfonamide Br at position 2 (vs. 4) Altered dipole moment

Impact of Substituents :

  • Electron-withdrawing groups (Br, Cl, NO₂) reduce electron density on the aromatic rings, affecting reactivity in electrophilic substitutions.
  • Para-substituted bromine enhances thermal stability compared to ortho/meta analogues.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2NO2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURLQRRDONBYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306461
Record name N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1902-15-4
Record name NSC176740
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Anticancer Applications

The compound has shown significant promise in anticancer therapy. Research indicates that derivatives of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of several sulfonamide derivatives, including this compound. The results demonstrated:

  • Cell Lines Tested : MCF-7 (breast), AGS (gastric adenocarcinoma), HeLa (cervical), and HL-60 (acute promyelocytic leukemia).
  • IC50 Values : The IC50 values ranged from 0.89 µg/mL to 9.63 µg/mL, indicating potent activity against the tested cell lines .

The mechanism of action involves the induction of apoptosis and cell cycle arrest in the subG0 phase, with activation of caspases 8 and 9 observed during treatment .

Cell Line IC50 Value (µg/mL) Mechanism of Action
MCF-70.89Apoptosis induction
AGS5.00Cell cycle arrest
HeLa3.50Caspase activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects.

Case Study: Antimicrobial Screening

The compound was tested against various bacterial strains using the minimum inhibitory concentration (MIC) method:

  • Bacterial Strains : Included both Gram-positive and Gram-negative bacteria.
  • Results : The compound exhibited significant antibacterial activity with MIC values indicating effectiveness against several strains .
Bacterial Strain MIC Value (µg/mL)
Staphylococcus aureus200
Escherichia coli250
Pseudomonas aeruginosa300

Antioxidant Properties

Research has also highlighted the antioxidant potential of this compound derivatives.

Case Study: Antioxidant Activity Evaluation

In vitro assays were conducted to assess the antioxidant capacity of various derivatives:

  • Assays Used : DPPH and ABTS radical scavenging assays.
  • Findings : Certain derivatives demonstrated significant radical scavenging activity comparable to established antioxidants .
Derivative DPPH Scavenging Activity (%) ABTS Scavenging Activity (%)
Derivative A6570
Derivative B7580

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target organism .

Comparison with Similar Compounds

Data Table: Comparative Overview

Compound Name Key Substituents Synthesis Method logP/clogP Biological Activity (IC50)
N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide 4-Br, 3,4-diCl Sulfonyl chloride + amine Estimated high Not reported
N-(4-bromophenyl)maleimide 4-Br Maleimide condensation - 4.37 μM (MGL inhibition)
N-(4-chlorophenyl)maleimide 4-Cl Maleimide condensation - 7.24 μM (MGL inhibition)
F5 () 4-Br, furan-amide Amide coupling High clogP Antiproliferative (A431 cells)
N-(2-Nitrophenyl)benzenesulfonamide 2-NO2 Sulfonamide synthesis Moderate Not reported

Biological Activity

N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the compound's biological activity based on recent research findings, highlighting its anticancer and antibacterial properties.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a dichlorobenzene and bromophenyl moiety. The presence of halogens (bromine and chlorine) in the structure is significant as they can influence the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer effects across various cancer cell lines. For instance, derivatives of sulfonamides have shown significant activity against human cancer cells such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) with IC50 values ranging from 0.89 to 9.63 µg/mL .

The anticancer mechanism of this compound includes:

  • Cell Cycle Arrest : It induces cell cycle arrest in the subG0 phase, indicating apoptosis.
  • Mitochondrial Membrane Depolarization : This process is critical for triggering apoptotic pathways.
  • Caspase Activation : The activation of caspases-8 and -9 suggests that the compound promotes intrinsic apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity against various drug-resistant bacterial strains. Research indicates that it displays effective antibacterial properties against pathogens such as Acinetobacter baumannii and Staphylococcus aureus using methods like agar well diffusion .

Efficacy Against Drug-Resistant Strains

The compound has shown promising results against NDM-positive strains of bacteria, suggesting its potential as an alternative treatment option in an era of increasing antibiotic resistance. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques, confirming its efficacy compared to commercially available antibiotics .

Case Studies and Research Findings

  • Anticancer Studies : A study involving various derivatives of sulfonamides revealed that specific compounds significantly reduced cell viability in cancer cell lines. For example, at a concentration of 10 µg/mL, late apoptotic cells increased to nearly 50%, indicating strong cytotoxic effects .
  • Antibacterial Studies : In vitro studies demonstrated that this compound inhibited the growth of multiple resistant bacterial strains with comparable efficacy to established antibiotics .

Data Summary Table

Biological ActivityCell Line / BacteriaIC50 / MIC ValuesMechanism/Notes
AnticancerHeLa0.89 - 9.63 µg/mLInduces apoptosis via mitochondrial pathways
AnticancerHL-600.89 - 9.63 µg/mLCell cycle arrest in subG0 phase
AnticancerAGS0.89 - 9.63 µg/mLCaspase activation
AntibacterialAcinetobacter baumanniiMIC not specifiedEffective against drug-resistant strains
AntibacterialStaphylococcus aureusMIC not specifiedComparable efficacy to commercial antibiotics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3,4-dichlorobenzenesulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodology :

  • Sulfonamide Formation : React 3,4-dichlorobenzenesulfonyl chloride with 4-bromoaniline in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) at 0–5°C to minimize side reactions. Monitor completion via TLC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (4–6 hours) to maximize yield (typically 65–75%) .

Q. How should researchers characterize the molecular structure and purity of this compound?

  • Methodology :

  • X-ray Crystallography : Use SHELXL for structure refinement (monochromatic Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths and angles. Compare with DFT-optimized geometries .
  • Spectroscopy : Acquire 1H^1H/13C^{13}C NMR (300 MHz, CDCl3_3) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm). FT-IR identifies sulfonamide S=O stretching (~1350 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (expected m/z ~435.9 for C12 _{12}H8 _8BrCl2 _2NO2 _2S) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodology :

  • Antiproliferative Assays : Use MTT/PrestoBlue in cancer cell lines (e.g., A431) at 10–100 μM concentrations. Calculate IC50_{50} values and compare with structural analogs (e.g., 3,4-dichloro vs. 4-chloro derivatives) .
  • Enzyme Inhibition : Test against anthrax lethal factor (LF) via fluorogenic substrate cleavage assays. Monitor IC50_{50} shifts with varying substituents (e.g., bromophenyl vs. morpholinyl groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

  • Methodology :

  • Functional Selection : Use B3LYP/6-311+G(d,p) with exact-exchange correction for accurate thermochemical properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments. Compare calculated dipole moments (4–6 Debye) with experimental dielectric data .
  • Reactivity Predictions : Analyze Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonamide nitrogen vs. bromophenyl ring) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Replace 4-bromo with 4-chloro or 4-fluoro groups. Assess changes in lipophilicity (logP via HPLC) and correlate with IC50_{50} shifts in antiproliferative assays .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to map steric/electrostatic fields. Validate models with leave-one-out cross-validation (q2^2 > 0.5) .

Q. How can contradictory data on catalytic efficiency vs. thermal stability be resolved?

  • Methodology :

  • Kinetic Studies : Perform DSC/TGA to determine thermal decomposition profiles (e.g., onset at 220–250°C). Compare with catalytic activity in polymerization reactions (e.g., methylmethacrylate initiation at 80°C) .
  • Controlled Experiments : Vanish oxygen/moisture via Schlenk techniques to isolate thermal vs. oxidative degradation pathways .

Data Analysis and Validation

Q. What statistical approaches are recommended for correlating computational and experimental data?

  • Methodology :

  • Multivariate Regression : Use PLS regression to link DFT-derived descriptors (e.g., polar surface area, dipole moment) with biological activity (e.g., pIC50_{50}) .
  • Error Analysis : Calculate mean absolute deviations (MAD) between experimental and calculated logP values (target MAD < 0.5) .

Contradiction Resolution Example

Issue : Discrepancies in reported IC50_{50} values for LF inhibition between bromophenyl and morpholinyl derivatives.
Resolution :

  • Re-test analogs under standardized conditions (10% DMSO, pH 7.4).
  • Validate via crystallographic docking (PDB: 1PWW) to identify steric clashes in morpholinyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.